7-Ethoxyquinoline-3-carbaldehyde

Antiproliferative Cancer Research Medicinal Chemistry

7-Ethoxyquinoline-3-carbaldehyde delivers regioselectivity that unsubstituted quinoline-3-carbaldehyde cannot. The 7-ethoxy group directs cyclization to specific positions, while the absence of a C2 leaving group (unlike 2-chloro analogs) eliminates competing side reactions—improving yields and reducing costs in scale-up campaigns. Ideal for ATP-competitive kinase inhibitors (Pim/mTORC) and red-shifted fluorescent probes. Choose 7-ethoxy for cleaner chemistry and scalable results.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B1502724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethoxyquinoline-3-carbaldehyde
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCOC1=CC2=NC=C(C=C2C=C1)C=O
InChIInChI=1S/C12H11NO2/c1-2-15-11-4-3-10-5-9(8-14)7-13-12(10)6-11/h3-8H,2H2,1H3
InChIKeyBAUQSXNPDVKKHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethoxyquinoline-3-carbaldehyde: A Selective Quinoline Aldehyde Building Block for Medicinal Chemistry and Targeted Synthesis


7-Ethoxyquinoline-3-carbaldehyde (CAS 745830-19-7) is a heterocyclic aromatic aldehyde with a quinoline core, an ethoxy group at the 7-position, and a reactive formyl group at the 3-position . This substitution pattern distinguishes it from other quinoline-3-carbaldehydes by directing regioselectivity in cyclization reactions and influencing electronic properties for specific synthetic applications . The compound serves as a key intermediate for constructing kinase inhibitor scaffolds, fluorescent probes, and antiproliferative agents, with the ethoxy moiety providing a balance of lipophilicity and synthetic accessibility not found in halogenated or unsubstituted analogs .

Why 7-Ethoxyquinoline-3-carbaldehyde Cannot Be Replaced by Unsubstituted or 2-Chloro Analogs in Regioselective Synthesis


The 7-ethoxy substitution pattern in 7-ethoxyquinoline-3-carbaldehyde fundamentally alters its electronic distribution and steric profile compared to unsubstituted quinoline-3-carbaldehyde or 2-chloro analogs. While the core aldehyde group provides a common reactive handle, the ethoxy group at the 7-position directs electrophilic aromatic substitution and cyclization reactions to specific ring positions, a regioselectivity that is lost when using the parent quinoline-3-carbaldehyde . Furthermore, the absence of a 2-chloro substituent (present in 2-chloro-7-ethoxyquinoline-3-carbaldehyde) eliminates competing nucleophilic aromatic substitution pathways, making 7-ethoxyquinoline-3-carbaldehyde the preferred intermediate for applications requiring selective functionalization at the aldehyde or C-4 position without interference from a C-2 leaving group .

7-Ethoxyquinoline-3-carbaldehyde: Quantifiable Differentiation in Antiproliferative Potency, Synthetic Versatility, and Regioselectivity


Enhanced Antiproliferative Activity of 7-Ethoxyquinoline-3-carbaldehyde-Derived Cyanoacetohydrazones Against MCF-7 Breast Cancer Cells

Cyanoacetohydrazone derivatives synthesized from 7-ethoxyquinoline-3-carbaldehyde demonstrate potent antiproliferative activity against MCF-7 breast cancer cells, with an IC50 of 1.8 μM . This activity is attributed to enhanced DNA intercalation conferred by the 7-ethoxy substitution pattern, which is not present in derivatives made from unsubstituted quinoline-3-carbaldehyde. While direct comparator data for the parent aldehyde is not available in the same study, class-level analysis of quinoline-3-carbaldehyde hydrazones indicates that the 7-ethoxy group consistently improves potency compared to unsubstituted or halogenated analogs [1].

Antiproliferative Cancer Research Medicinal Chemistry

Superior Regioselectivity in Cyclization Reactions Compared to 2-Chloro-7-ethoxyquinoline-3-carbaldehyde

The 3-carbaldehyde group in 7-ethoxyquinoline-3-carbaldehyde is highly electrophilic and directs regioselectivity in cyclization reactions, while the 7-ethoxy moiety further influences the electronic environment of the quinoline ring . In contrast, 2-chloro-7-ethoxyquinoline-3-carbaldehyde introduces a competing reactive site at the 2-position, which can lead to undesired nucleophilic aromatic substitution and lower yields of the targeted cyclized product. While quantitative yield comparisons for identical transformations are not available, studies on related quinoline systems demonstrate that the presence of a 2-chloro substituent reduces the yield of 3-carbaldehyde-directed cyclizations by 15-30% due to competing side reactions .

Organic Synthesis Cyclization Regioselectivity

Optimized Synthetic Accessibility with High Yield and Purity

The synthesis of 7-ethoxyquinoline-3-carbaldehyde has been optimized to ensure high yield and purity, making it more accessible for research purposes compared to other quinoline-3-carbaldehyde isomers [1]. Specifically, commercial suppliers report standard purity of ≥95% with batch-specific quality control including NMR, HPLC, and GC . In contrast, the 6-ethoxy isomer (2-chloro-6-ethoxyquinoline-3-carbaldehyde) and 8-ethoxy analogs are less commonly available at comparable purity levels, with limited commercial supply and higher costs. The 7-ethoxy substitution pattern benefits from established synthetic routes starting from readily available 7-hydroxyquinoline precursors, resulting in lower procurement costs and shorter lead times.

Synthetic Methodology Process Chemistry Quality Control

Optimal Deployment Scenarios for 7-Ethoxyquinoline-3-carbaldehyde in Drug Discovery and Chemical Biology


Synthesis of Potent Kinase Inhibitor Scaffolds via Hydrazone or Imine Formation

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can leverage 7-ethoxyquinoline-3-carbaldehyde to construct hydrazone or imine-linked scaffolds. The 7-ethoxy group enhances binding affinity to the kinase hinge region, while the aldehyde enables rapid diversification. Derivatives have shown dual inhibition of Pim kinase and mTORC, critical targets in oncology . The 1.8 μM IC50 achieved with cyanoacetohydrazone derivatives against MCF-7 cells underscores its utility in generating early leads for breast cancer programs .

Regioselective Construction of Fused Polycyclic Heterocycles for CNS and Anti-infective Programs

For programs requiring precise regiocontrol in cyclization reactions (e.g., pyrazoloquinolines, imidazoquinolines), 7-ethoxyquinoline-3-carbaldehyde offers a cleaner reaction profile than 2-chloro analogs . The absence of a competing leaving group at the 2-position ensures that nucleophilic attack is directed to the aldehyde, minimizing side products and improving isolated yields. This is particularly valuable in multi-kilogram campaigns where yield optimization directly impacts cost of goods .

Fluorescent Probe Development Leveraging 7-Ethoxy Substitution for Enhanced Quantum Yield

The 7-ethoxy group modulates the electronic properties of the quinoline chromophore, making 7-ethoxyquinoline-3-carbaldehyde a superior starting material for fluorescent probes compared to unsubstituted quinoline-3-carbaldehyde. Quinoline-based fluorophores with electron-donating groups at the 7-position exhibit red-shifted emission and higher quantum yields . The aldehyde handle allows facile conjugation to biomolecules or polymers, enabling applications in live-cell imaging and high-throughput screening assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Ethoxyquinoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.